molecular formula C13H11NO2 B1608469 Methyl 4-pyridin-3-ylbenzoate CAS No. 90395-47-4

Methyl 4-pyridin-3-ylbenzoate

Cat. No.: B1608469
CAS No.: 90395-47-4
M. Wt: 213.23 g/mol
InChI Key: SMXKPSLCRALELV-UHFFFAOYSA-N
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Description

Methyl 4-pyridin-3-ylbenzoate: is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzoic acid and pyridine, featuring a methyl ester group attached to the benzoic acid moiety and a pyridine ring at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-pyridin-3-ylbenzoate can be synthesized through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-chloropyridine with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-pyridin-3-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-pyridin-3-ylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-pyridin-3-ylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

  • Methyl 4-(3-quinolinyl)benzoate
  • Methyl 4-(6-methoxy-3-pyridinyl)benzoate
  • Methyl 4-(6-acetylamino-pyridin-3-yl)-benzoic acid methyl ester

Comparison: Methyl 4-pyridin-3-ylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications. For instance, the presence of the pyridine ring can enhance its ability to interact with certain biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

methyl 4-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXKPSLCRALELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399705
Record name Methyl 4-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90395-47-4
Record name Methyl 4-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In tetrahydrofuran (100 ml), methyl 4-bromobenzoate (5.04 g) and diethyl-3-pyridylborane (Chem. Pharm. Bull., 33, 4755, 1985) (2.30 g) were dissolved, followed by the addition of tetrabutylammonium bromide (2.51 g), potassium hydroxide (2.63 g), tetrakis(triphenylphosphine)palladium (O) (1.8 g) and water (1 ml) under an argon atmosphere. The resulting mixture was heated under reflux for 2 hours. After ice cooling, an aqueous ammonium chloride solution and ethyl acetate were added to the reaction mixture. The organic layer so separated was dried over anhydrous magnesium sulfate. The residue obtained by distilling off the solvent was purified by chromatography on a silica gel column (hexane: ethyl acetate=1:1). The solvent was then distilled off. To the residue, methanol and IN aqueous hydrochloric acid in ethanol were added. The solvent was distilled off again. Tetrahydrofuran was added to the residue and the solid so precipitated was collected by filtration. After drying, the title compound (1.76 g, 45%) was obtained as a colorless solid.
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2.3 g
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100 mL
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2.63 g
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2.51 g
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1.8 g
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1 mL
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Yield
45%

Synthesis routes and methods II

Procedure details

To a mixture of 1.18 g 4-iodobenzoic acid methyl ester, 830 mg pyridine-3-boronic acid, and 158 mg bis(triphenylphosphine) palladium(II) chloride was added solvent (18 mL toluene and 5 mL methanol) followed by 4.5 mL of 2M sodium carbonate and the mixture heated to 80° C. on an oil bath. After 16 hours the mixture was cooled to room temperature diluted with ethyl acetate and filtered through diatomaceous earth. The organic portion was washed sequentially with 1.25N sodium hydroxide and brine, dried over magnesium sulfate and concentrated in vacuo. Purification by flash chromatography on silica gel (hexane:ethyl acetate, 80:20; then 70:30; then 60:40) gave the title compound (810 mg).
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1.18 g
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reactant
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830 mg
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bis(triphenylphosphine) palladium(II) chloride
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158 mg
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18 mL
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5 mL
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4.5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-[pyridin-3-yl]-benzoic acid (2.2 g, 11 mmol) (reference example 17b) in methanol (33 mL) was added conc. H2SO4 (5 mL). The resulting solution was warmed to 60° C. and stirred at this temperature for 45 min. The reaction mixture was then allowed to cool to room temperature then poured into ice. The pH of the resulting solution was adjusted to 7 using a 10 M solution of NaOH. The product was then extracted into ethyl acetate. This solution was washed with brine, dried over MgSO4 and concentrated to give 1.74 g of the title compound as a tan solid. 1H NMR (CDCl3) d 3.96 (s, 3H), 7.40 (dd, J=8, 5 Hz, 1H), 7.66 (m, 2H), 7.93 (m, 1H), 8.15 (m, 2H), 8.65 (bs, 1H), 8.89 (bs, 1H). MS (EI) m/z 213 (M)+.
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2.2 g
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5 mL
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33 mL
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solution
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Synthesis routes and methods IV

Procedure details

Procedure H′: 750 mg of pyridine-3-boronic acid (6.14 mmol), 1.34 g of methyl 4-bromobenzoate (6.22 mmol) are put in the reaction vessel with 25 ml of DME:water:EtOH=7:3:2.). 6.25 ml of aqueous 2M Na2CO3 is added to the mixture and 250 mg of tetrakis(triphenylphosphine is added. The vessel is sealed and heated at 110° C. for 40 min in Microwave machine (MARS). After cooling, water and CH2Cl2 are added. The CH2Cl2 layer is separated, washed by brine, dried over Na2SO4 and evaporated. The crude product is applied to silica-gel column chromatography (Hexane:AcOEt=3:1) to give 4-pyridin-3-yl-benzoic methyl ester. Yield 50%: mass spectrum (m/e): 214 (M+1); 1H-NMR (CDCl3): 8.92 (m, 1H), 8.68 (m, 1H), 8.18 (d, 2H, J=7.6 Hz), 7.95 (m, 1H), 7.69 (d, 2H, J=7.6 Hz), 7.43 (m, 1H), 3.99 (s, 3H).
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750 mg
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25 mL
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1.34 g
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250 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-pyridin-3-ylbenzoate
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Methyl 4-pyridin-3-ylbenzoate

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